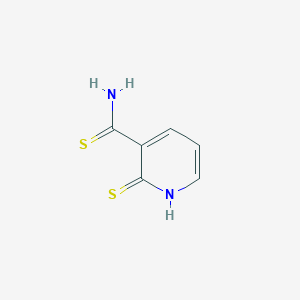

2-Sulfanylpyridine-3-carbothioamide

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing six-membered aromatic rings, such as pyridine (B92270), are fundamental building blocks in this field. researchgate.net Pyridine and its derivatives are not only abundant in natural products but also form the basis of numerous synthetic compounds with significant biological and industrial applications. researchgate.netgoogle.com The continuous exploration of novel pyridine derivatives is a testament to their enduring importance in the development of new chemical entities. researchgate.net

Significance of Pyridine-Thioamide Scaffolds in Modern Chemical Science

The pyridine-thioamide scaffold, which combines a pyridine ring with a thioamide group (-C(=S)NH2), is a structure of considerable interest in contemporary chemical research. Thioamides are recognized as important bioisosteres of amides, where the substitution of an oxygen atom with sulfur can lead to altered chemical reactivity, hydrogen bonding capabilities, and improved metabolic stability. nih.gov This modification has been successfully employed to enhance the biological activity of various compounds. tcichemicals.com

Derivatives of pyridine carbothioamide have demonstrated a wide spectrum of biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents. acs.orgnih.gov For instance, certain pyridine carbothioamide derivatives have been investigated as urease inhibitors, which could have implications for treating infections caused by ureolytic bacteria. researchgate.net The combination of the pyridine ring and the thioamide group within a single molecule creates a versatile platform for the design of new therapeutic agents and functional materials. researchgate.net

Scope and Research Trajectories of 2-Sulfanylpyridine-3-carbothioamide Studies

Direct and extensive research focused solely on this compound is not widely documented in publicly available literature. However, the research trajectories for this compound can be inferred from the studies on related structures. The presence of a sulfanyl (B85325) (mercapto) group at the 2-position and a carbothioamide group at the 3-position of the pyridine ring suggests several potential avenues of investigation.

The sulfanyl group can act as a chelating agent for metal ions, a property that is valuable in coordination chemistry and catalysis. researchgate.net The thioamide group, as previously mentioned, is a key pharmacophore in various biologically active molecules. nih.gov Therefore, research on this compound would likely explore its potential in medicinal chemistry, particularly in the development of novel enzyme inhibitors or metal-binding agents.

Given the established synthetic routes to related compounds like 2-mercaptopyridine (B119420) and various pyridine carbothioamides, the synthesis of this compound appears feasible. A plausible, though not explicitly documented, synthetic pathway could involve the conversion of 2-chloronicotinic acid to 2-chloronicotinamide, followed by a reaction with a sulfurating agent to simultaneously introduce the sulfanyl group and convert the amide to a thioamide. The synthesis of the precursor, 2-chloronicotinamide, can be achieved from 2-chloro-3-pyridinecarbonitrile. chemicalbook.com The conversion of a chloro-substituted pyridine to a mercaptopyridine is a known transformation. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6N2S2 | - |

| Molecular Weight | 170.26 g/mol | - |

| IUPAC Name | This compound | - |

| Physical State | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGLRWAXYATNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Sulfanylpyridine 3 Carbothioamide and Analogues

Direct Synthesis Approaches for 2-Sulfanylpyridine-3-carbothioamide

Direct synthesis methods for this compound, also known as 2-mercaptopyridine-3-carbothioamide, often involve the reaction of a suitably substituted pyridine (B92270) precursor with a sulfurating agent. A common approach is the treatment of 2-chloropyridine-3-carbonitrile with a source of sulfide, such as sodium hydrosulfide, followed by reaction with a thioamidating agent.

Another direct route involves the condensation of α,β-unsaturated ketones, malononitrile, and a thiol source, such as 4-methylbenzenethiol, under basic conditions and often with microwave irradiation to accelerate the reaction. wikipedia.org

Multi-step Synthetic Strategies for Pyridine-Carbothioamide Scaffolds

More intricate pyridine-carbothioamide scaffolds often necessitate multi-step synthetic sequences. These strategies provide greater flexibility for introducing a variety of substituents onto the pyridine ring. A typical multi-step approach might begin with the construction of a substituted pyridine ring, followed by the introduction of the carbothioamide functionality.

For instance, a substituted 2-aminopyridine (B139424) can be synthesized first, which is then converted to a 2-halopyridine via a Sandmeyer-type reaction. Subsequent nucleophilic substitution with a sulfur source introduces the sulfanyl (B85325) group, and a final step converts a nitrile or amide group at the 3-position into the desired carbothioamide. These multi-step approaches are crucial for creating libraries of diverse analogues for structure-activity relationship studies.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is increasingly important in the synthesis of pharmaceutical intermediates like this compound. Key aspects include the use of safer solvents, the reduction of waste, and the improvement of energy efficiency. mdpi.com

One of the primary goals is to minimize the use of hazardous reagents and solvents. nih.gov Researchers are exploring the use of greener solvents, such as water or supercritical carbon dioxide (scCO2), which are non-toxic and readily available. mdpi.comresearchgate.net Solvent-free reaction conditions, often facilitated by mechanochemical methods like grinding, are also being investigated to reduce environmental impact. mdpi.com Furthermore, one-pot and multicomponent reactions are being developed to reduce the number of synthetic steps, which in turn minimizes waste and improves atom economy. nih.gov

The following table highlights some green chemistry approaches and their applications in pyridine synthesis:

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Safer Solvents | Use of water, supercritical CO2, or solvent-free conditions. mdpi.comresearchgate.net |

| Atom Economy | Multicomponent reactions to incorporate multiple starting materials into the final product. nih.gov |

| Energy Efficiency | Microwave-assisted synthesis and continuous flow processes to reduce reaction times and energy consumption. researchgate.net |

| Renewable Feedstocks | Exploration of bio-based starting materials. |

| Catalysis | Use of recyclable catalysts to minimize waste. mdpi.com |

Catalytic Systems in the Preparation of Pyridine-Carbothioamide Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of pyridine-carbothioamide derivatives. Both homogeneous and heterogeneous catalysts are employed to facilitate various transformations. researchgate.net

Palladium-catalyzed cross-coupling reactions, for example, are widely used to form carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto the pyridine ring. nih.govbeilstein-journals.org Palladium catalysts are also effective in aminocarbonylation reactions to introduce the carboxamide moiety, which can be a precursor to the carbothioamide. nih.govthieme-connect.com

In recent years, there has been a significant focus on developing magnetically recoverable nanocatalysts. rsc.org These catalysts, often based on iron oxide nanoparticles functionalized with a catalytically active species, offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for catalyst recycling and reducing product contamination. rsc.org Various types of magnetic catalysts, including acidic, basic, and ionic liquid-based systems, have been developed for the synthesis of pyridine derivatives. rsc.org

The table below summarizes different catalytic systems used in pyridine derivative synthesis:

| Catalyst Type | Example | Application |

| Homogeneous Palladium Catalyst | Pd(OAc)2 with PPh3 ligand | Intramolecular C-H arylation for fused pyridine systems. beilstein-journals.org |

| Heterogeneous Palladium Catalyst | Palladium on a supported ionic liquid phase | Aminocarbonylation of iodo-pyridines. nih.gov |

| Magnetic Nanocatalyst | Fe3O4-supported Schiff-base copper(II) complex | Three-component synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives. rsc.org |

| Acidic Magnetic Catalyst | Fe3O4@CoII (macrocyclic Schiff base ligand) | Synthesis of thiopyridines. rsc.org |

Functional Group Interconversions and Post-Synthetic Modifications

Functional group interconversions and post-synthetic modifications are essential for diversifying the structures of this compound and its analogues, allowing for the fine-tuning of their biological properties. These modifications are typically performed on a pre-formed pyridine-carbothioamide scaffold.

Common functional group interconversions include:

Oxidation of the sulfanyl group: The 2-sulfanyl group can be oxidized to form a disulfide, sulfoxide, or sulfonic acid, each with distinct chemical properties.

Alkylation of the sulfanyl group: Reaction with alkyl halides can introduce various alkyl or aryl groups onto the sulfur atom.

Modification of the carbothioamide: The carbothioamide group can be converted to other functionalities, such as an amide, a nitrile, or a thioester, through various chemical transformations.

Substitution on the pyridine ring: If the pyridine ring contains other reactive sites, such as halides or nitro groups, these can be subjected to nucleophilic substitution or reduction to introduce further diversity.

These post-synthetic modifications are critical for exploring the structure-activity relationships of this class of compounds and for optimizing their therapeutic potential.

Spectroscopic and Crystallographic Characterization of 2 Sulfanylpyridine 3 Carbothioamide

Advanced Spectroscopic Techniques in Structural Elucidation

A suite of spectroscopic methods has been instrumental in confirming the molecular structure and understanding the electronic and vibrational properties of 2-Sulfanylpyridine-3-carbothioamide.

Vibrational Spectroscopy (FT-IR, Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed insights into the functional groups and bonding within the this compound molecule. The FT-IR and FT-Raman spectra of related compounds have been recorded and analyzed to assign the characteristic vibrational frequencies. nih.gov For instance, in similar structures, the C-N stretching vibrations are typically observed in the region of 1150-950 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are characteristically found in the 3100–3000 cm⁻¹ region. researchgate.net The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), to perform a normal coordinate analysis, which aids in the precise assignment of the observed vibrational bands. nih.gov

| Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** | Reference |

| C-N Stretching | 1150-950 | researchgate.net |

| Aromatic C-H Stretching | 3100–3000 | researchgate.net |

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of carbothioamide, ¹H and ¹³C NMR analyses have been crucial in verifying their molecular structures. researchgate.net In a study of a carbothioamide derivative, the ¹H NMR spectrum showed distinct peaks corresponding to the protons in the structure. researchgate.net The ¹³C NMR spectrum of the same derivative exhibited signals at specific chemical shifts (δ, ppm) in DMSO-d6: 177.74, 134.17, 128.09, 122.23, 113.28, and 109.66. researchgate.net These shifts are assigned to the different carbon atoms within the molecule, providing a carbon skeleton fingerprint. For pyridinecarbothioamides, NMR spectroscopy has been used to identify signals corresponding to the pyridine (B92270) ring protons and the amino group. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) in DMSO-d6 for a carbothioamide derivative | Reference |

| ¹³C | 177.74, 134.17, 128.09, 122.23, 113.28, 109.66 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound is characterized by its absorption maxima (λmax), which correspond to specific electronic transitions. While specific UV-Vis data for this compound is not detailed in the provided context, the technique is a standard method for characterizing such compounds and their metal complexes.

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the molecular formula of a compound. The conversion of pyridinecarbonitriles to their corresponding pyridinecarbothioamides has been confirmed by their mass spectra, with a major peak observed at an m/z of 138 for a pyridinecarbothioamide. researchgate.net This technique provides a direct measure of the mass-to-charge ratio of the molecular ion, which is a critical piece of data for confirming the identity of a synthesized compound.

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Crystal Structure Determination and Polymorphism

The crystal structures of a series of pyridinecarbothioamides have been resolved using single crystal X-ray diffraction. researchgate.net This technique confirmed the formation of a monoclinic crystal system for these compounds, with different space groups depending on the position of the side chains. researchgate.net The three-dimensional structural arrangements reveal that the molecules in the crystal are interlinked by hydrogen bonds, such as N-H···N or S-H···S interactions. researchgate.net While specific crystallographic data for this compound was not available in the provided search results, the study of its derivatives highlights the type of information that can be obtained. For example, a related triazole compound was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com The study of polymorphism, the ability of a compound to exist in more than one crystal form, is also crucial as different polymorphs can exhibit different physical properties.

| Compound Class | Crystal System | Key Intermolecular Interactions | Reference |

| Pyridinecarbothioamides | Monoclinic | N-H···N or S-H···S hydrogen bonding | researchgate.net |

| A related triazole derivative | Triclinic | - | mdpi.com |

Intermolecular Interactions in the Solid State

In the solid state, molecules are organized in a crystalline lattice, and their arrangement is governed by a variety of intermolecular interactions. For a molecule like this compound, which possesses hydrogen bond donors (-NH2, -SH) and acceptors (Npyridine, C=S), a rich network of hydrogen bonds is expected to be the primary determinant of its crystal packing.

Studies on analogous structures, such as other pyridine carbothioamide derivatives, consistently show the formation of robust intermolecular hydrogen bonds. For instance, research on N-(substituted)pyridine-2-carbothioamides reveals extensive N-H···N and N-H···S hydrogen bonding, often leading to the formation of dimeric motifs or extended one-, two-, or three-dimensional networks. The presence of both a thiol (-SH) group and a thioamide (-CSNH2) group in this compound suggests the potential for strong S-H···N and N-H···S interactions. The pyridine nitrogen is a likely acceptor for a hydrogen bond, while the thioamide and thiol groups provide donor protons.

Powder X-ray Diffraction (PXRD) Analysis of Crystalline Forms

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of crystalline solids. Each crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for its specific crystal structure and phase. This technique is crucial for identifying different crystalline forms of a compound, known as polymorphs, which can have distinct physical properties.

A hypothetical PXRD pattern for a crystalline form of this compound would be characterized by a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are directly related to the dimensions of the unit cell—the basic repeating unit of the crystal lattice.

Table 1: Hypothetical PXRD Peak Data for a Crystalline Form of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 60 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 75 |

| 25.5 | 3.49 | 90 |

| 28.1 | 3.17 | 50 |

| (Note: This data is illustrative and not based on experimental results.) |

Analysis of such a pattern would allow for the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal, providing fundamental insights into its solid-state structure.

Solid-State Characterization Techniques

Beyond PXRD, a suite of other solid-state characterization techniques would be essential to fully understand the physicochemical properties of this compound.

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the most definitive structural information, including precise bond lengths, bond angles, and the exact nature of intermolecular interactions. Obtaining a suitable single crystal would be a primary goal for the complete characterization of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram would reveal key thermal events such as melting, crystallization, and solid-solid phase transitions. For a pure crystalline sample of this compound, a sharp endothermic peak corresponding to its melting point would be expected.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of the compound and to identify the temperatures at which it begins to decompose.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in a molecule and their local environment. In the solid state, shifts in vibrational frequencies compared to the solution state can provide evidence for the presence and strength of intermolecular interactions, particularly hydrogen bonding involving the N-H and S-H groups.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR provides detailed information about the local chemical environment of specific nuclei (e.g., 1H, 13C, 15N) in the solid state. It is a powerful tool for distinguishing between different polymorphs and for probing intermolecular packing effects.

While direct experimental data for this compound remains elusive, the application of these standard analytical techniques would be the path forward to generating the detailed and scientifically accurate characterization required for this compound.

Computational and Theoretical Investigations of 2 Sulfanylpyridine 3 Carbothioamide

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied in drug design and materials science to predict molecular stability, optimize geometries, and analyze electronic interactions. researchgate.net

Optimized Geometries and Conformational Analysis

Theoretical calculations have been employed to determine the optimized structure of molecules similar to 2-Sulfanylpyridine-3-carbothioamide. For instance, the optimized structure and numbering scheme of N-(pyridin-2-yl)hydrazinecarbothioamide were determined using DFT. nih.gov Analysis of the calculated and experimental data for bond lengths and angles showed a good correlation between the two. nih.gov In a related study on pyridine (B92270) oxime derivatives, optimized adsorption geometries on an Fe(110) surface revealed different adsorption modes for 2-pyridylaldoxime (2POH) and 3-pyridylaldoxime (3POH). mdpi.com The 3POH molecule was found to be stabilized in a nearly vertical adsorption mode, forming three bonds with iron atoms. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals is known as the HOMO-LUMO gap, which provides information about the molecule's stability.

In a study of clevudine (B1669172) and telbivudine, the energies of the HOMOs and LUMOs were determined using the DFT approach with the B3LYP/6-311G++(d,p) basis set. nih.gov The resulting energy gaps were 4.1653 eV for clevudine and 6.6865 eV for telbivudine. nih.gov Similarly, for pyridine oxime derivatives, 3POH was found to have the lowest energy gap of 1.706 eV. mdpi.com The HOMO and LUMO energy levels of novel π-conjugated alternating copolymers based on the BODIPY core were also investigated, revealing that the LUMO levels were primarily influenced by the BODIPY moiety. rsc.org

Table 1: HOMO-LUMO Energy Gaps of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Clevudine | - | - | 4.1653 nih.gov |

| Telbivudine | - | - | 6.6865 nih.gov |

| 3-Pyridylaldoxime (3POH) | - | - | 1.706 mdpi.com |

Note: Specific HOMO and LUMO energy values for this compound were not available in the searched results.

Charge Transfer Interactions and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org This analysis can reveal the stability of a molecule arising from hyperconjugative interactions and charge delocalization. materialsciencejournal.org

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a material's optical spectrum. cam.ac.ukmdpi.com This approach is valuable for understanding the optical properties of molecules. mdpi.com

TD-DFT calculations have been successfully employed to investigate the photophysical properties of various compounds, including platinum(II) complexes and thiazolopyrimidine derivatives. rsc.orgresearchgate.net These studies provide insights into the electronic transitions responsible for absorption spectra and other photophysical characteristics. rsc.org The accuracy of TD-DFT in predicting optical properties has been validated by comparing computational results with experimental findings. researchgate.net

Ab Initio and Hartree-Fock (HF) Calculations

Ab initio and Hartree-Fock (HF) methods are fundamental quantum chemistry calculations that provide insights into molecular structure and properties. Ab initio HF calculations have been used to investigate the optimized molecular structure and hyperpolarizability of various chromophores. nih.gov For instance, the first hyperpolarizabilities of acridine-benzothiazolylamine chromophores were calculated using the HF method with 6-31G and 6-311G basis sets. nih.gov Furthermore, ab initio Dirac-Hartree-Fock calculations have been performed to determine the electronic structure and chemical properties of molecules containing heavy elements, such as thallium fluoride. aps.org

Molecular Dynamics Simulations and Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides insights into the conformational stability and dynamics of molecules. researchgate.netnih.gov

MD simulations have been utilized to investigate the stability of ligand-protein complexes. For example, simulations of carbothioamide derivatives bound to carbonic anhydrase II and 15-lipoxygenase showed that the ligand-bound systems were stable over a 50 ns simulation time. nih.gov In another study, MD simulations of amorphous solid dispersions of poorly soluble drugs were performed to understand the factors determining their physical stability. mdpi.com These simulations can help in the in silico pre-screening of excipients to rank their expected relative stabilities, thereby accelerating formulation development. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

The theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, enabling the analysis and interpretation of experimental data. For this compound, methods like Density Functional Theory (DFT) are employed to calculate key spectroscopic data, including vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a balance of accuracy and computational efficiency.

The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra, aiding in the assignment of specific vibrational modes to the observed absorption bands. This is particularly useful for identifying characteristic functional groups within the molecule, such as the C=S (thioamide) and S-H (sulfanyl) stretches. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts through methods like the Gauge-Including Atomic Orbital (GIAO) approach is invaluable for confirming the molecular structure in solution. By comparing the theoretically predicted chemical shifts with experimental data, researchers can gain confidence in the structural elucidation of the compound.

Table 1: Hypothetical Theoretically Predicted Spectroscopic Parameters for this compound

| Parameter | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Chemical Shift (ppm) |

| Vibrational Frequency | S-H stretch | ~2550 | - |

| N-H stretch (thioamide) | ~3300-3100 | - | |

| C=S stretch (thioamide) | ~850 | - | |

| Pyridine ring C=N/C=C stretches | ~1600-1400 | - | |

| NMR Chemical Shift | ¹H (S-H) | - | ~3.5-4.5 |

| ¹H (N-H₂) | - | ~7.0-8.0 | |

| ¹H (Pyridine ring) | - | ~7.5-8.5 | |

| ¹³C (C=S) | - | ~190-200 | |

| ¹³C (Pyridine ring) | - | ~120-150 |

Note: The values in this table are illustrative and not based on actual published computational results for this compound. They represent the type of data that would be obtained from theoretical calculations.

In Silico Studies and Molecular Docking for Interaction Mechanism Elucidation

In silico techniques, particularly molecular docking, are pivotal in medicinal chemistry for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These computational simulations place the ligand into the binding site of a receptor and calculate a scoring function to estimate the binding affinity and predict the binding mode. This process provides valuable insights into the potential pharmacological activity of the compound.

For derivatives of pyridine carbothioamide, molecular docking studies have been employed to investigate their interactions with various enzymes, including cyclooxygenases (COX-1 and COX-2), which are key targets in inflammation. These studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site. For instance, the thioamide and pyridine moieties of this compound could act as hydrogen bond donors and acceptors, respectively, forming stable complexes with the target protein.

The results of molecular docking can guide the rational design of more potent and selective inhibitors by identifying which functional groups on the ligand are essential for binding and which can be modified to improve activity. While specific molecular docking studies on this compound are not extensively documented, the general principles derived from studies on analogous compounds suggest its potential to interact with various biological targets.

Theoretical Exploration of Tautomerism and Isomerism

This compound can exist in different tautomeric and isomeric forms, and theoretical calculations are instrumental in determining the relative stabilities of these structures. Tautomerism, the interconversion of constitutional isomers, is particularly relevant for this compound due to the presence of the sulfanyl (B85325) (thiol) group and the pyridine ring. The thiol form (2-sulfanylpyridine) can potentially tautomerize to the thione form (pyridine-2(1H)-thione).

Computational methods, again primarily DFT, can be used to calculate the ground-state energies of the different tautomers and isomers. The structure with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form at equilibrium. These calculations can also provide the optimized geometries of each isomer, including bond lengths and angles.

The relative stability of the tautomers can have significant implications for the compound's chemical reactivity and biological activity, as the different forms may exhibit distinct binding properties. While a specific computational study on the tautomerism of this compound is not found in the literature, the table below illustrates the type of information that would be generated from such a theoretical investigation.

Table 2: Hypothetical Relative Energies of this compound Tautomers

| Tautomer/Isomer | Structure | Predicted Relative Energy (kcal/mol) |

| Thiol form | This compound | 0 (Reference) |

| Thione form | 1,2-dihydropyridine-2-thione-3-carbothioamide | Value would be calculated |

Note: The relative energy for the thione form is not available from published data and would require specific computational investigation. The thiol form is set as the reference with a relative energy of 0 kcal/mol.

Chemical Reactivity and Transformation Pathways of 2 Sulfanylpyridine 3 Carbothioamide

Reaction Mechanisms Involving Thiol and Carbothioamide Moieties

The thiol (-SH) and carbothioamide (-CSNH2) groups are the primary centers of reactivity in 2-Sulfanylpyridine-3-carbothioamide. The thiol group, being a soft nucleophile, readily participates in alkylation, acylation, and addition reactions. For instance, it can be S-alkylated with alkyl halides or undergo Michael addition to α,β-unsaturated carbonyl compounds.

The carbothioamide group possesses dual reactivity. The sulfur atom is nucleophilic and can be alkylated to form a thioimidate. The nitrogen atom is also nucleophilic and can participate in condensation reactions. For example, it can react with α-halocarbonyl compounds in the Hantzsch thiazole (B1198619) synthesis to form a thiazole ring. The carbothioamide moiety can also be hydrolyzed to the corresponding carboxamide under acidic or basic conditions.

The close proximity of the thiol and carbothioamide groups can lead to intramolecular reactions, forming five- or six-membered heterocyclic rings. For example, under oxidative conditions, an intramolecular disulfide bond could potentially form, though cyclization involving both the thiol and carbothioamide groups is more common.

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. imperial.ac.uk This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the electron density is lowest. uoanbar.edu.iq In this compound, the presence of the electron-donating sulfanyl (B85325) group at the 2-position and the electron-withdrawing carbothioamide group at the 3-position modulates this reactivity.

The sulfanyl group, especially in its deprotonated thiolate form, is an activating group for electrophilic substitution and a deactivating group for nucleophilic substitution. Conversely, the carbothioamide group is a deactivating group for electrophilic substitution and an activating group for nucleophilic substitution. The interplay of these two groups suggests that nucleophilic aromatic substitution will be favored, likely at the 4- and 6-positions. Electrophilic substitution, which is generally difficult on a pyridine ring, would be expected to occur at the 5-position, directed by both the sulfanyl and carbothioamide groups. uoanbar.edu.iq However, such reactions would require harsh conditions. uoanbar.edu.iq

| Position on Pyridine Ring | Predicted Reactivity | Influencing Factors |

| 2 | Site of sulfanyl group | Reactivity dominated by the thiol group. |

| 3 | Site of carbothioamide group | Reactivity dominated by the carbothioamide group. |

| 4 | Prone to nucleophilic attack | Activated by the ring nitrogen and the 3-carbothioamide group. |

| 5 | Prone to electrophilic attack | Activated by the 2-sulfanyl group. |

| 6 | Prone to nucleophilic attack | Activated by the ring nitrogen. |

Cyclization Reactions Leading to Fused Heterocycles

A significant aspect of the reactivity of this compound is its propensity to undergo cyclization reactions to form fused heterocyclic systems. nih.gov These reactions often involve the participation of both the thiol and carbothioamide functionalities, leading to the formation of thieno[2,3-b]pyridines and other related structures.

For example, reaction with α-halo ketones or α-halo esters can lead to the formation of a fused thiophene (B33073) ring. The reaction likely proceeds via initial S-alkylation of the thiol group, followed by an intramolecular condensation reaction between the newly introduced active methylene (B1212753) group and the carbothioamide.

Another important cyclization pathway involves the reaction with reagents containing two electrophilic centers. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a fused thiazine-like ring system. The versatility of the starting material allows for the synthesis of a wide array of fused heterocycles with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

| Reagent | Plausible Fused Heterocycle Product | Reaction Type |

| α-Halo ketones | Thieno[2,3-b]pyridine | S-alkylation followed by intramolecular condensation |

| α-Halo esters | Thieno[2,3-b]pyridinone | S-alkylation followed by intramolecular condensation |

| Phosgene | Thiazolo[5,4-b]pyridinone derivative | Cyclocondensation |

| Carbon disulfide | Dithiolopyridinethione derivative | Cyclocondensation |

Oxidation-Reduction Chemistry of Sulfur and Nitrogen Centers

The sulfur and nitrogen atoms in this compound are susceptible to oxidation and reduction reactions. The thiol group can be readily oxidized to a variety of oxidation states. Mild oxidation, for instance with hydrogen peroxide, may yield the corresponding sulfenic acid (-SOH), a key intermediate in redox signaling. nih.gov Further oxidation can lead to the formation of a sulfinic acid (-SO2H) or a sulfonic acid (-SO3H). The formation of a disulfide bond with another molecule of this compound is also a possible outcome of mild oxidation.

The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uk This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

Reduction of the pyridine ring is also possible. Catalytic hydrogenation or reduction with sodium in ethanol (B145695) can reduce the pyridine ring to a piperidine (B6355638) ring, significantly altering the geometry and basicity of the molecule. uoanbar.edu.iq

Solvent Effects on Reactivity and Electronic Properties

The choice of solvent can have a profound impact on the reactivity and electronic properties of this compound. The molecule can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by the polarity and proticity of the solvent. For example, in polar solvents, the thione-enethiol tautomerism of the carbothioamide group and the thiol-thiolate equilibrium of the sulfanyl group will be affected.

The rates of reactions involving this compound are also solvent-dependent. For nucleophilic substitution reactions on the pyridine ring, polar aprotic solvents like DMSO or DMF are often preferred as they can solvate the cationic intermediates and accelerate the reaction. In contrast, for reactions where a protic solvent is required to protonate a leaving group, alcohols or water may be more suitable. The nucleophilicity of the thiol and carbothioamide groups can also be modulated by the solvent's ability to form hydrogen bonds. nih.gov

Design and Synthesis of 2 Sulfanylpyridine 3 Carbothioamide Derivatives

Substitution Patterns on the Pyridine (B92270) Ring

The pyridine ring of 2-Sulfanylpyridine-3-carbothioamide offers several positions for substitution, allowing for the systematic modification of the molecule's properties. The strategic placement of different functional groups on this heterocyclic core is a key approach to developing new derivatives. The positions and types of substituents on the aromatic rings can strongly influence the biological activity of the resulting compounds. nih.gov

Research on related pyridine-carboxamide scaffolds has demonstrated that the functional activity profile of the compounds within a structural class is highly dependent on the substitution pattern of the heterocyclic ring. nih.gov For instance, in the development of selective ligands for certain biological targets, a series of new 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides were synthesized with various substitutions to define the structure-activity relationship (SAR). nih.gov This systematic approach allows researchers to probe how different substituents impact the compound's affinity and selectivity for its target. nih.gov

The synthesis of these derivatives often involves multi-step processes starting from commercially available pyridine precursors. nih.gov The introduction of substituents can be achieved through various organic reactions, tailored to the specific functional group being introduced.

Modifications of the Carbothioamide Moiety

The carbothioamide group (-CSNH₂) is a critical functional moiety in this compound, and its modification is a common strategy for creating new derivatives. nih.govresearchgate.net This functional group can undergo various chemical transformations to produce related structures, such as carboxamides, which can alter the compound's chemical and biological properties. nih.govresearchgate.net

A general approach to modifying the carbothioamide moiety involves its conversion to other functional groups or its use as a handle for further elaboration. For example, a set of hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives were successfully synthesized from a 3-phenoxybenzoic acid precursor. nih.govresearchgate.net This highlights a common synthetic pathway where a carboxylic acid is converted to a thiohydrazide or a hydrazide, which can then be further modified.

The synthesis of these derivatives typically employs conventional organic methods. nih.govresearchgate.net The structural integrity of the newly synthesized compounds is verified using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry. nih.govresearchgate.net

Hybrid Scaffolds Incorporating this compound

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. This approach has been applied to the this compound scaffold to generate novel hybrid structures with potentially synergistic or enhanced activities. nih.govmdpi.commdpi.comnih.gov

Oxadiazole Derivatives

Oxadiazole rings are five-membered heterocycles containing one oxygen and two nitrogen atoms. They are frequently incorporated into larger molecules to improve their pharmacological profiles. The synthesis of hybrid molecules containing both the pyridine-carbothioamide and oxadiazole moieties represents a key area of investigation.

New 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) carboxamides have been synthesized and studied for their biological activities. nih.gov These syntheses often involve the coupling of different lipophilic and basic moieties to the oxadiazole core. nih.gov The resulting hybrid structures can exhibit a range of biological effects, which are dependent on the specific substitution patterns on both the oxadiazole and the parent scaffold. nih.gov

Triazole and Thiadiazole Hybrids

Triazoles and thiadiazoles are other important five-membered heterocyclic rings that are used to create hybrid scaffolds. The hybridization of a triazole ring, for instance, can significantly influence the biological activity of a molecule by enhancing its binding affinity to a target, improving specificity, and potentially mitigating resistance. nih.gov

The synthesis of hybrid compounds featuring a triazole nucleus connected to another heterocyclic system, such as thiazolidine, has been extensively studied. nih.gov Various synthetic methods have been developed to create these target compounds, demonstrating the versatility of this approach. nih.gov The resulting hybrid molecules often exhibit interesting biological profiles that are distinct from their parent components. nih.gov

Schiff Base Conjugates

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The formation of Schiff base conjugates from this compound derivatives is a well-established method for generating new chemical entities. ekb.egnih.govmdpi.comajol.info

The synthesis of Schiff bases typically involves the condensation of a primary amine with an aldehyde or a ketone. mdpi.comajol.info In the context of this compound, the carbothioamide moiety can be derivatized to introduce a primary amine, which can then be reacted with various aromatic or heterocyclic aldehydes to yield the corresponding Schiff bases. mdpi.com This approach has been used to prepare a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases. mdpi.com The resulting conjugates often exhibit significant biological activities. mdpi.com

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in drug design that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. spirochem.com This approach is used to optimize the physicochemical, pharmacological, and safety properties of a lead compound. drughunter.com

In the context of this compound, the carbothioamide moiety can be a target for bioisosteric replacement. Common bioisosteres for amides and related functional groups include various heterocyclic rings such as triazoles, imidazoles, and oxadiazoles. drughunter.com These rings can mimic the hydrogen bonding properties of the original group while potentially enhancing metabolic stability, selectivity, and pharmacokinetic profiles. drughunter.com

The successful application of bioisosteric replacement is highly context-dependent, and not all substitutions will lead to favorable outcomes. drughunter.com However, it remains a powerful tool for medicinal chemists to fine-tune the properties of a molecule and to develop new intellectual property. spirochem.comdrughunter.com

Chiroptical Properties of Enantiomerically Pure Derivatives

Information regarding the chiroptical properties of enantiomerically pure derivatives of this compound is not available in the reviewed scientific literature. There are no published studies detailing the measurement of specific rotation or the analysis of circular dichroism spectra for these specific compounds. Consequently, data tables and detailed research findings on this topic cannot be provided.

Coordination Chemistry of 2 Sulfanylpyridine 3 Carbothioamide As a Ligand

Ligand Design Principles for 2-Sulfanylpyridine-3-carbothioamide Scaffolds

The design of ligands based on the this compound scaffold is centered around the strategic placement of donor atoms to facilitate chelation with metal ions. The fundamental structure incorporates a pyridine (B92270) ring, a sulfanyl (B85325) group (thiol), and a carbothioamide (thioamide) group. This arrangement presents multiple potential coordination sites, primarily the pyridine nitrogen, the sulfur atom of the sulfanyl group, and the sulfur and nitrogen atoms of the carbothioamide group.

The presence of both soft (sulfur) and borderline (nitrogen) donor atoms makes these ligands particularly interesting for coordination with a wide range of metal ions, according to Hard and Soft Acids and Bases (HSAB) theory. The relative positioning of the sulfanyl and carbothioamide groups at the 2 and 3 positions of the pyridine ring, respectively, allows for the formation of stable five- or six-membered chelate rings upon complexation with a metal ion. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of substituents on the pyridine ring or the carbothioamide nitrogen.

Metal Complexation Studies: Synthesis and Characterization

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, the synthesis of cadmium(II) and zinc(II) complexes with the related 2-mercaptopyridine (B119420) ligand has been achieved by reacting the corresponding metal nitrate (B79036) salt with the ligand in a 1:4 molar ratio. researchgate.net Similarly, transition metal complexes of Schiff base ligands derived from thiosemicarbazide (B42300) and 2-benzoylpyridine (B47108) have been synthesized and characterized, providing insights into the coordination behavior of similar thioamide-containing ligands.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Elemental analysis is used to determine the stoichiometry of the metal-ligand complex. Spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the structure and bonding within the complex.

Binding Modes and Coordination Geometries

Ligands containing pyridine and thioamide functionalities can exhibit a variety of binding modes. The this compound ligand can potentially act as a bidentate or tridentate chelating agent. Common binding modes for analogous ligands involve coordination through the pyridine nitrogen and the sulfur atom of the thioamide group, forming a stable five-membered chelate ring. In some cases, the nitrogen atom of the thioamide group can also participate in coordination.

The coordination geometry around the central metal ion is dictated by its nature, oxidation state, and coordination number. For example, in complexes of related ligands, tetrahedral geometries have been observed for Zn(II) and Cd(II) ions when coordinated to four 2-mercaptopyridine ligands. researchgate.net Octahedral geometries are common for transition metals like cobalt(II) and nickel(II) when coordinated to two tridentate Schiff base ligands containing a thioamide group. The specific geometry is often confirmed by single-crystal X-ray diffraction studies.

Spectroscopic Signatures of Metal Complexes (IR, UV-Vis, NMR)

Spectroscopic techniques provide valuable information about the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation can confirm the involvement of specific functional groups in bonding. For thioamide-containing ligands, a shift in the ν(C=S) band to a lower frequency and the appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-S) vibrations are indicative of coordination through the thioamide sulfur and pyridine nitrogen, respectively.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. The d-d transitions of the metal ions are sensitive to the ligand field environment. For instance, the UV-Vis spectra of Co(II) complexes with related ligands often show absorption bands consistent with an octahedral geometry. Ligand-to-metal charge transfer (LMCT) bands may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the ligand's protons and carbons in proximity to the metal center are affected. For example, in Cd(II) and Zn(II) complexes with 2-mercaptopyridine, the NMR spectra have been used to characterize the complexes. researchgate.net

Table 1: Illustrative Spectroscopic Data for Analogous Metal Complexes (Note: This table presents typical data for related ligand systems due to the lack of specific data for this compound complexes in the searched literature.)

| Metal Complex System | IR (cm⁻¹) ν(C=S) Shift | UV-Vis λ_max (nm) (Assignment) | ¹H NMR |

| Ni(II)-thiosemicarbazone | Shift to lower frequency | ~400-500 (d-d transitions) | Broadening of signals |

| Cu(II)-thiosemicarbazone | Shift to lower frequency | ~600-700 (d-d transitions) | Paramagnetically shifted signals |

| Zn(II)-2-mercaptopyridine | - | ~270 (Intra-ligand) | Shifts in pyridine proton signals researchgate.net |

Magnetic Properties of Transition Metal Complexes

The magnetic properties of transition metal complexes of this compound are determined by the number of unpaired electrons in the d-orbitals of the metal ion and the geometry of the complex. Magnetic susceptibility measurements can distinguish between high-spin and low-spin complexes and provide insights into the electronic structure.

For example, Co(II) (d⁷) in an octahedral field can be high-spin with three unpaired electrons or low-spin with one unpaired electron. Magnetic moment values for high-spin octahedral Co(II) complexes typically fall in the range of 4.3–5.2 Bohr magnetons (B.M.), while low-spin complexes have moments around 1.8 B.M. Ni(II) (d⁸) in an octahedral geometry is expected to have two unpaired electrons with magnetic moments in the range of 2.9–3.4 B.M. Cu(II) (d⁹) complexes typically exhibit a magnetic moment corresponding to one unpaired electron (~1.7–2.2 B.M.).

Chelation Chemistry and Stability Constants

The formation of a chelate complex between a metal ion (M) and a ligand (L) in solution is an equilibrium process. The stability of the resulting complex is quantified by the stability constant (K) or, more commonly, its logarithm (log K). For a stepwise formation of a 1:2 metal-ligand complex:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)

The stability of metal complexes with ligands containing sulfur and nitrogen donor atoms, such as this compound, is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the chelate effect. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often predicts the relative stability of complexes with divalent first-row transition metals.

Potentiometric titration is a common experimental method used to determine the protonation constants of the ligand and the stability constants of its metal complexes. Studies on analogous 2-mercaptopyrimidine (B73435) derivatives with lanthanide ions have shown the formation of both 1:1 and 1:2 complexes, with the stability constants being determined using pH-metric methods. derpharmachemica.com

Table 2: Illustrative Stability Constants (log K) for Metal Complexes with Related Ligands (Note: This table presents typical data for related ligand systems due to the lack of specific data for this compound complexes in the searched literature.)

| Metal Ion | Ligand System | log K₁ | log K₂ |

| Cu(II) | Pyrimidine-based drug | 11.27 (β₂) | - |

| Ni(II) | Pyrimidine-based drug | 10.75 (β₂) | - |

| Co(II) | Pyrimidine-based drug | 8.92 (β₂) | - |

| Zn(II) | Pyrimidine-based drug | 10.00 (β₂) | - |

| Th(III) | 2-Mercaptopyrimidine derivative | 10.15 | 8.25 |

| Sm(III) | 2-Mercaptopyrimidine derivative | 9.40 | 7.60 |

Catalytic Applications of this compound Metal Complexes

While the catalytic applications of metal complexes of this compound are not extensively documented in the reviewed literature, complexes of structurally similar ligands have shown promise in various catalytic transformations. The presence of a tunable ligand framework and a catalytically active metal center are key features for the development of novel catalysts.

For instance, cobalt(III) complexes containing 2-pyridinecarboxamide ligands have demonstrated high catalytic activity and selectivity in the oxidation of ethylbenzene. The design of the ligand plays a crucial role in the efficiency and selectivity of the catalytic process. The potential for this compound metal complexes in catalysis lies in their ability to stabilize different metal oxidation states and provide a specific coordination environment conducive to substrate activation. Further research is needed to explore the catalytic potential of these specific complexes in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Supramolecular Chemistry and Non Covalent Interactions of 2 Sulfanylpyridine 3 Carbothioamide

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding plays a pivotal role in dictating the molecular arrangement of 2-sulfanylpyridine-3-carbothioamide. The carbothioamide group is a potent hydrogen bond donor (N-H) and acceptor (C=S), while the pyridine (B92270) nitrogen and the sulfanyl (B85325) group also participate in these interactions. Thioamides, in general, are recognized as stronger hydrogen bond donors but weaker acceptors when compared to their amide counterparts.

In the crystalline state, this compound is expected to form extensive hydrogen bonding networks. These networks can involve intermolecular N-H···N hydrogen bonds, where the carbothioamide proton interacts with the nitrogen atom of the pyridine ring of an adjacent molecule. Furthermore, N-H···S hydrogen bonds are a significant feature, creating dimeric or polymeric structures. The interplay of these hydrogen bonds leads to well-defined, three-dimensional lattices. For instance, in related pyridine-carboxamide structures, intermolecular N-H···N and N-H···O hydrogen bonds have been observed to link molecules into two-dimensional networks. wikipedia.org While specific crystallographic data for this compound is not available in the provided search results, the behavior of analogous compounds allows for the prediction of similar intricate hydrogen bonding patterns.

In solution, the hydrogen bonding capabilities of this compound influence its solubility and its interactions with solvent molecules. The ability to form hydrogen bonds with protic solvents can disrupt the intermolecular interactions observed in the solid state, leading to the dissolution of the compound.

π-π Stacking Interactions and Aromatic Ring Interactions

The geometry of these interactions can vary, ranging from face-to-face to edge-to-face arrangements, depending on the electronic nature and steric hindrance of the substituents. In similar heterocyclic systems, π-π stacking has been shown to work in concert with hydrogen bonding to direct the formation of specific supramolecular architectures. For example, in some pyridine-2-carboxamide derivatives, hydrogen-bonded chains are interlocked via π-π interactions between neighboring pyridine rings to form sheets. The presence of the sulfur atom and the carbothioamide group can influence the electron density of the pyridine ring, thereby modulating the strength and nature of the π-π stacking interactions.

Host-Guest Chemistry and Molecular Recognition

The structural features of this compound make it a potential candidate for use in host-guest chemistry and molecular recognition. A host molecule, in this context, would possess a cavity or binding site that is complementary in size, shape, and chemical nature to a specific guest molecule. The pyridine nitrogen, the sulfanyl group, and the carbothioamide moiety can all act as binding sites for various guests through hydrogen bonding, metal coordination, or other non-covalent forces.

While specific examples of this compound acting as a host are not detailed in the provided search results, the broader class of pyridine-amide based ligands has been extensively used to construct discrete molecular assemblies that can encapsulate guest molecules. The ability of the thioamide group to coordinate with metal ions also opens up possibilities for creating metal-organic capsules that can selectively bind small molecules. The principles of molecular recognition, which rely on the specific and directional nature of non-covalent interactions, are central to the design of such host-guest systems.

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The functional groups present in this compound provide the necessary information for it to self-assemble into a variety of supramolecular architectures. The combination of directional hydrogen bonding and less-directional π-π stacking interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Despite a comprehensive search for scientific literature, no specific experimental or theoretical data could be located for the compound “this compound” regarding its advanced material and non-linear optical (NLO) applications. The search included its synonym, “2-Mercaptopyridine-3-carbothioamide,” and its CAS number, 1529146-92-6.

Consequently, it is not possible to provide a detailed, data-driven article on the following specified topics for this particular compound:

Non-linear Optical (NLO) Properties and Hyperpolarizability

Potential in Organic Electronic Materials and Devices

Photophysical Properties and Luminescence Studies

Electrochemical Behavior and Redox Potentials

The absence of published research in these specific areas for "this compound" prevents the generation of an accurate and informative article as requested.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-Sulfanylpyridine-3-carbothioamide

The current body of research places this compound within the broader, highly active field of pyridine (B92270) and thioamide chemistry. While specific studies on this exact molecule are nascent, the landscape is defined by extensive investigations into its structural components—the pyridine ring, the thiol group, and the thioamide functional group. Research on analogous compounds, particularly pyridine thiocarboxamides, has established them as versatile building blocks in both medicinal and coordination chemistry.

In medicinal chemistry, the focus has been on the significant biological potential of the thioamide moiety. Studies on related pyridine thioamides have revealed potent antiplasmodial (antimalarial) activity against Plasmodium falciparum, including strains resistant to existing drugs. researchgate.netanu.edu.au Some derivatives are believed to function through novel mechanisms of action, distinct from common antimalarial pathways. researchgate.netanu.edu.au Beyond infectious diseases, the general class of thioamides has been explored for a wide range of therapeutic applications, including the development of inhibitors for cyclin-dependent kinases (CDKs), retinoid X receptor alpha (RXRα) antagonists, and VEGFR-2 inhibitors in anticancer research. nih.govnih.govresearchgate.net

In the realm of coordination chemistry, thioamides are valued as effective ligands for transition metals. scispace.comresearchgate.net The presence of both nitrogen and sulfur atoms allows compounds like this compound to act as potent N,S-bidentate or multidentate ligands. nih.govresearchgate.net The resulting metal complexes are themselves a subject of intense study, with research demonstrating their potential as anticancer and antibacterial agents, often exhibiting enhanced activity compared to the free ligands. nih.govresearchgate.net The synthesis of these compounds frequently relies on established thionation methods, such as the use of Lawesson's reagent to convert amide precursors into the desired thioamides. nih.gov

Emerging Trends and Unexplored Research Avenues

The foundation laid by research into related structures opens numerous avenues for future investigation into this compound. The unique trifecta of its functional groups (pyridine, thiol, and thioamide) presents a rich platform for novel discoveries.

Exploration of Novel Biological Targets: The discovery that a related thiopicolinamide may possess a novel antimalarial mechanism of action strongly suggests that this compound and its derivatives should be screened against a wide array of biological targets. researchgate.net Its structural alerts warrant investigation into its potential as an antiviral (such as a SARS-CoV-2 main protease inhibitor), antifungal, or antiproliferative agent against a broad panel of cancer cell lines. nih.gov

Advanced Materials Science: An almost entirely unexplored domain for this compound is its application in materials science. Research on other secondary thioamides has shown their utility in forming pincer-type organometallic complexes that can function as chemical sensors, polymer hybrid-luminescence materials, and complexes with tunable redox-potentials. researchgate.net The specific electronic and chelating properties of this compound could be harnessed to create novel functional materials.

Catalysis: The development of organometallic complexes for catalysis is a major trend. Pincer complexes derived from similar thioamide ligands have been successfully used as catalysts in cross-coupling reactions. researchgate.net Future work could focus on synthesizing metal complexes of this compound and evaluating their catalytic efficiency for various organic transformations, contributing to green and sustainable chemistry.

Bio-inspired Chemistry: Nature utilizes thioamides in certain natural products for specific functions. nih.gov An emerging trend is to understand the biosynthesis of these molecules, which could inspire the design and synthesis of novel this compound derivatives with enhanced stability or unique biological activities.

Potential for Novel Methodologies and Interdisciplinary Collaborations

Advancing the study of this compound will be significantly enhanced by the adoption of new methodologies and the fostering of collaborations across scientific disciplines.

Innovative Synthetic Methodologies: While traditional thionation methods are functional, there is a persistent need for more efficient, sustainable, and higher-yielding synthetic routes. researchgate.netnih.gov Future research should focus on developing novel catalytic methods for thionation that avoid malodorous or stoichiometric reagents. Furthermore, exploring chemoenzymatic strategies, inspired by the biosynthesis of natural thioamides, could provide highly selective pathways to complex derivatives. nih.gov

Computational and Biophysical Synergy: The integration of computational chemistry with synthetic work is critical. Molecular docking and quantum-mechanical studies are already being used to predict the binding of thioamide-based compounds to biological targets and to understand the electronic properties of metal complexes. nih.govscispace.com A deeper collaboration between computational chemists, synthetic chemists, and biologists can enable the rational design of this compound derivatives with optimized properties for specific applications, be it as a drug candidate or a specialized material. Biophysical techniques can also be employed, using the thioamide group as a spectroscopic probe to study molecular interactions. nih.gov

Bridging Coordination Chemistry and Materials Science: A powerful interdisciplinary approach would involve collaboration between coordination chemists and materials scientists. The synthesis of novel metal complexes of this compound could provide a library of compounds for screening as new semiconductors, luminescent materials, or components in molecular sensors. researchgate.net

Medicinal Chemistry and Microbiology Consortiums: To fully exploit the compound's therapeutic potential, collaborations between medicinal chemists and microbiologists/pharmacologists are essential. This would facilitate comprehensive screening against diverse pathogens and cancer cell lines, elucidation of mechanisms of action, and the study of structure-activity relationships to guide the development of more potent and selective analogues. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Sulfanylpyridine-3-carbothioamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves thiolation and carbothioamide functionalization. Key factors include:

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to activate intermediates .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfur-containing precursors.

- Temperature : Controlled heating (80–120°C) minimizes side reactions like disulfide formation .

- Reaction Time : Extended durations (>12 hrs) may improve yields but risk decomposition.

- Example Data Table :

| Catalyst | Solvent | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| BF₃·Et₂O | DMF | 100 | 10 | 68 |

| K₂CO₃ | DMSO | 80 | 12 | 72 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm thiol (-SH) and carbothioamide (-C(S)NH₂) moieties.

- HPLC-MS : Quantify purity (>95%) and detect sulfur-related degradation products.

- X-ray Crystallography : Resolve bond angles and confirm planar pyridine-thiol coordination .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Apply density functional theory (e.g., B3LYP/6-31G*) to model electron density distribution. The sulfur atoms act as nucleophilic sites due to high electron density at the thiol (-SH) and carbothioamide groups .

- Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., alkyl halides) to identify rate-limiting steps .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer :

- Controlled Replication : Systematically vary pH (1–6) and measure decomposition via UV-Vis spectroscopy.

- Contradiction Analysis : Conflicting reports may arise from impurities (e.g., residual metal catalysts) or solvent effects. Use purified samples and inert atmospheres to isolate variables .

Q. What computational approaches predict the electronic properties of this compound for material science applications?

- Methodological Answer :

- DFT-Based Correlation Energy Models : Restructure the Colle-Salvetti formula to map electron density and local kinetic energy, enabling predictions of redox potentials and charge-transfer behavior .

Q. How does solvent polarity affect the compound’s solubility and aggregation behavior?

- Methodological Answer :

- Solubility Tests : Measure saturation points in solvents (hexane to DMSO) using gravimetric analysis.

- Dynamic Light Scattering (DLS) : Detect aggregation thresholds (e.g., >1 mM in water) .

Biological and Interdisciplinary Research Questions

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Kinetics : Test inhibition of cysteine proteases (e.g., papain) via fluorogenic substrates.

- Docking Simulations : Use AutoDock Vina to model binding interactions with catalytic cysteine residues .

Q. How can researchers address discrepancies in reported cytotoxicity profiles of this compound?

- Methodological Answer :

- Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) with standardized protocols.

- Metabolomic Profiling : Identify metabolic byproducts (e.g., sulfhydryl adducts) that modulate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.